

Orthogonal methods for confirming 5-Formyl-2'-O-methyluridine identification

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Compound of Interest

Compound Name: 5-Formyl-2'-O-methyluridine

Cat. No.: B15090963

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An essential aspect of research and drug development involving modified nucleosides is the unambiguous identification of these molecules. **5-Formyl-2'-O-methyluridine**, a modified uridine, requires robust analytical techniques for its confirmation. Orthogonal methods, which rely on different chemical and physical principles, are crucial for providing a high degree of confidence in the identification of such compounds. This guide compares three powerful orthogonal techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the confirmation of **5-Formyl-2'-O-methyluridine**.

Data Presentation

The following table summarizes the expected quantitative data for **5-Formyl-2'-O-methyluridine** using orthogonal analytical methods. It is important to note that while HPLC retention times are highly dependent on the specific chromatographic conditions, the provided value is an estimate based on the analysis of similar modified nucleosides.



Parameter	HPLC-UV	LC-MS	NMR Spectroscopy
Primary Measurement	Retention Time (t R)	Mass-to-Charge Ratio (m/z)	Chemical Shift (δ)
Expected Value for 5- Formyl-2'-O- methyluridine	~15-20 min	Precursor Ion [M+H] + : 287.0879 m/zFragment Ions: 155.0451 m/z (base), 127.0502 m/z	¹ H NMR (DMSO-d ₆ , 400 MHz):δ 9.98 (s, 1H, -CHO)δ 8.51 (s, 1H, H6)δ 5.91 (d, 1H, H1')δ 4.2-4.0 (m, 3H, H2', H3', H4')δ 3.65 (m, 2H, H5', H5")δ 3.35 (s, 3H, -OCH ₃) ¹³ C NMR (DMSO-d ₆ , 101 MHz):δ 186.0 (CHO)δ 162.0 (C4)δ 150.0 (C2)δ 145.0 (C6)δ 110.0 (C5)δ 88.0 (C1')δ 85.0 (C4')δ 80.0 (C2')δ 70.0 (C3')δ 60.0 (C5')δ 58.0 (-OCH ₃)
Instrumentation	HPLC with UV/Vis Detector	LC system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap)	NMR Spectrometer (e.g., 400 MHz or higher)
Sample Requirement	Nanogram (ng) to microgram (µg) range	Picogram (pg) to nanogram (ng) range	Microgram (μg) to milligram (mg) range
Information Provided	Purity and relative polarity	Molecular weight and structural fragments	Detailed atomic-level structure and connectivity

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below.



High-Performance Liquid Chromatography (HPLC) with UV Detection

This method separates compounds based on their interaction with a stationary phase, and detection is achieved by measuring the absorbance of UV light.

Protocol:

- Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm particle size) is commonly used for nucleoside analysis.
- Mobile Phase A: 50 mM ammonium acetate, pH 5.3.
- · Mobile Phase B: Acetonitrile.
- Gradient: A linear gradient from 0% to 25% B over 30 minutes.[1]
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 268 nm.
- Sample Preparation: Dissolve the sample in the initial mobile phase conditions.
- Standard: A synthesized and purified standard of 5-Formyl-2'-O-methyluridine should be run to determine the exact retention time under the specific system conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry, providing molecular weight and structural information.

Protocol:

- Liquid Chromatography: The same HPLC conditions as described above can be used.
- Mass Spectrometer: A high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap is recommended for accurate mass measurement.



- Ionization Mode: Positive electrospray ionization (ESI+).
- MS Scan Mode: Full scan mode to detect the precursor ion [M+H]+.
- MS/MS Fragmentation: Collision-induced dissociation (CID) of the precursor ion to obtain a
 characteristic fragmentation pattern. Key expected fragments for 5-Formyl-2'-Omethyluridine would result from the cleavage of the glycosidic bond, leading to the formyluracil base fragment and the 2'-O-methylribose sugar fragment.[2]
- Data Analysis: The accurate mass of the precursor ion is used to determine the elemental composition. The fragmentation pattern provides confirmation of the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, allowing for unambiguous structure elucidation.

Protocol:

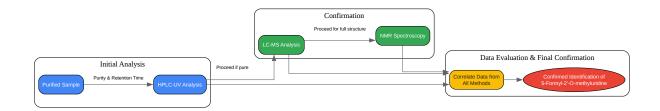
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for nucleosides.
- ¹H NMR: A standard one-dimensional proton NMR experiment is performed to identify the chemical shifts and coupling constants of all hydrogen atoms. The characteristic aldehyde proton signal is expected to be significantly downfield.
- ¹³C NMR: A proton-decoupled carbon-13 NMR experiment will show a single peak for each unique carbon atom.
- 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.



- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for confirming the position of the formyl and methyl groups.
- Sample Preparation: Dissolve a sufficient amount of the purified compound (typically >1 mg)
 in the deuterated solvent.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the orthogonal confirmation of **5-Formyl-2'-O-methyluridine** identification.

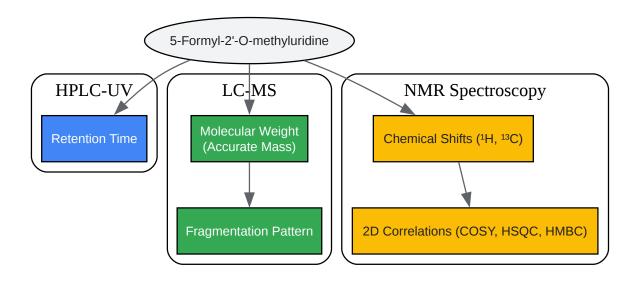


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Caption: Workflow for orthogonal confirmation of **5-Formyl-2'-O-methyluridine**.

The following diagram illustrates the relationship between the different analytical data points obtained from the orthogonal methods.





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Caption: Relationship of analytical data for 5-Formyl-2'-O-methyluridine.

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